Myostatin inhibitor D-peptide
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Overview
Description
Myostatin-IN-1 is a potent inhibitor of myostatin, a protein that acts as a negative regulator of muscle growth. Myostatin belongs to the transforming growth factor-beta (TGF-β) family and plays a crucial role in muscle development and homeostasis. Inhibition of myostatin has been explored as a therapeutic strategy for various muscle-wasting conditions, making Myostatin-IN-1 a compound of significant interest in medical and biological research .
Preparation Methods
The synthesis of Myostatin-IN-1 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The synthetic route typically begins with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Myostatin-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts.
Scientific Research Applications
Myostatin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of myostatin and related pathways.
Biology: Investigated for its effects on muscle growth and development, as well as its potential to treat muscle-wasting diseases.
Medicine: Explored as a therapeutic agent for conditions such as muscular dystrophy, cachexia, and sarcopenia.
Mechanism of Action
Myostatin-IN-1 exerts its effects by binding to myostatin and preventing its interaction with its receptor, activin receptor type IIB. This inhibition blocks the downstream signaling pathways that lead to muscle growth suppression. The molecular targets involved include the Smad2/3 proteins, which are key mediators of myostatin signaling. By inhibiting these pathways, Myostatin-IN-1 promotes muscle growth and regeneration .
Comparison with Similar Compounds
Myostatin-IN-1 is compared with other myostatin inhibitors, such as follistatin, ACE-031, and ActRIIB-Fc. While all these compounds aim to inhibit myostatin activity, Myostatin-IN-1 is unique in its specific binding affinity and potency. Similar compounds include:
Follistatin: A natural myostatin inhibitor that binds to myostatin and prevents its activity.
ACE-031: A recombinant fusion protein that acts as a decoy receptor for myostatin.
ActRIIB-Fc: A fusion protein that blocks myostatin signaling by binding to its receptor.
Myostatin-IN-1 stands out due to its high specificity and effectiveness in inhibiting myostatin, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C118H184N34O17 |
---|---|
Molecular Weight |
2350.9 g/mol |
IUPAC Name |
(2R)-6-amino-N-[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(1R)-2-[[(2R)-6-amino-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-cyclohexylacetyl]amino]hexanamide |
InChI |
InChI=1S/C118H184N34O17/c1-9-67(6)94(150-109(164)93(62-75-65-137-83-41-23-20-38-79(75)83)145-102(157)86(44-28-54-131-115(123)124)139-101(156)84(42-24-26-52-119)142-113(168)97(71-32-14-12-15-33-71)151-105(160)87(45-29-55-132-116(125)126)138-100(155)80(121)58-66(4)5)110(165)141-89(47-31-57-134-118(129)130)106(161)152-98(72-34-16-13-17-35-72)114(169)143-85(43-25-27-53-120)103(158)148-96(69(8)11-3)112(167)147-92(61-74-64-136-82-40-22-19-37-78(74)82)108(163)140-88(46-30-56-133-117(127)128)104(159)149-95(68(7)10-2)111(166)146-91(59-70-48-50-76(153)51-49-70)107(162)144-90(99(122)154)60-73-63-135-81-39-21-18-36-77(73)81/h18-23,36-41,48-51,63-69,71-72,80,84-98,135-137,153H,9-17,24-35,42-47,52-62,119-121H2,1-8H3,(H2,122,154)(H,138,155)(H,139,156)(H,140,163)(H,141,165)(H,142,168)(H,143,169)(H,144,162)(H,145,157)(H,146,166)(H,147,167)(H,148,158)(H,149,159)(H,150,164)(H,151,160)(H,152,161)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t67-,68-,69-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-/m1/s1 |
InChI Key |
LJOHXTAFMGLGQQ-QQAORGPTSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](C6CCCCC6)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](C9CCCCC9)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C6CCCCC6)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C9CCCCC9)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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